Tripelennamine

描述

三丙胺是一种第一代抗组胺药,主要用于治疗过敏反应,如花粉症、鼻炎和荨麻疹。它最初于 1946 年由卡尔·迪耶拉西及其同事在美国新泽西州的 CIBA 公司获得专利。 该化合物以其抗瘙痒特性而闻名,也用于治疗哮喘 .

准备方法

合成路线和反应条件

三丙胺可以通过多步过程合成,该过程涉及 2-氯吡啶与苄胺反应,然后与二甲胺反应。 反应条件通常涉及加热和使用乙醇或甲醇等溶剂 .

工业生产方法

在工业环境中,三丙胺是通过在碱(如氢氧化钠)的存在下使 2-氯吡啶与苄胺反应来生产的。然后使所得中间体与二甲胺反应生成三丙胺。 产品通过结晶或蒸馏纯化 .

化学反应分析

反应类型

三丙胺会经历各种化学反应,包括:

氧化: 三丙胺可以被氧化形成 N-氧化物衍生物。

还原: 该化合物可以被还原形成仲胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 可以用甲醇钠等亲核试剂进行取代反应.

主要生成物

氧化: N-氧化物衍生物。

还原: 仲胺。

取代: 各种取代的吡啶衍生物.

科学研究应用

Clinical Applications

-

Allergic Reactions :

- Indications : Tripelennamine is commonly prescribed for hay fever, urticaria (hives), and allergic rhinitis. It effectively reduces symptoms like sneezing and itching by antagonizing histamine action .

- Mechanism : By binding to H1 receptors, this compound prevents histamine-induced effects such as vasodilation and increased vascular permeability .

- Respiratory Conditions :

-

Veterinary Medicine :

- Case Study in Horses : A notable application of this compound was documented in treating skin allergies in horses. A case report highlighted the successful use of compounded this compound hydrochloride injections combined with topical treatments for a horse suffering from severe itching due to an allergic reaction . This demonstrates its effectiveness beyond human medicine.

Pharmacological Insights

- Reinforcing Effects : A study examined the subjective effects of oral this compound in healthy adults. The findings indicated that therapeutic doses did not produce reinforcing effects or significant mood changes, suggesting a low potential for abuse compared to other substances .

- Discriminative Stimulus Effects : Research has shown that this compound can act as a discriminative stimulus, indicating its psychoactive properties but with limited pharmacological specificity .

Metabolism Studies

- Drug Metabolite Identification : Advanced methodologies have been employed to identify metabolites of this compound in human plasma. Such studies are crucial for understanding the pharmacokinetics and safety profiles of the drug during clinical trials .

Data Tables

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Allergic Reactions | Hay fever, urticaria, allergic rhinitis | H1 receptor antagonism |

| Respiratory Conditions | Asthma management, cough relief | Inhibition of histamine-induced bronchoconstriction |

| Veterinary Medicine | Treatment of skin allergies in horses | Compounded formulations for localized effect |

Case Studies

-

Skin Disorders in Horses :

- A case report from South Dakota State University detailed the successful treatment of a horse's skin allergy using compounded this compound hydrochloride injections alongside topical treatments. The horse exhibited significant improvement post-treatment, underscoring the compound's efficacy in veterinary applications .

- Human Clinical Trials :

作用机制

三丙胺通过与组胺 H1 受体结合而发挥作用,从而阻断内源性组胺的作用。这导致暂时缓解瘙痒、肿胀和发红等症状。 该化合物也作为一种弱的 5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制剂,这可能对其整体作用有贡献 .

相似化合物的比较

类似化合物

苯海拉明: 另一种第一代抗组胺药,具有类似的用途,但镇静作用更明显。

氯苯那敏: 类似的抗组胺特性,但作用时间更长。

异丙嗪: 用于类似的适应症,但具有更强的镇静和止吐特性.

独特性

与其他第一代抗组胺药相比,三丙胺的镇静作用相对较低。 它还具有独特的化学结构,使其能够充当弱的 5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制剂,这在其他抗组胺药中并不常见 .

生物活性

Tripelennamine is a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist. It is utilized in various medical applications, including the treatment of allergies, asthma, and as an adjunct in pain management. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound exerts its effects by binding to the H1 histamine receptors, thereby blocking the action of endogenous histamine. This blockade prevents the physiological responses typically induced by histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The inhibition of these responses results in relief from symptoms associated with allergic reactions, such as sneezing and itching .

Pharmacological Effects

- Antihistaminic Activity : this compound is effective in alleviating symptoms related to allergic rhinitis and urticaria. It provides temporary relief from sneezing, watery eyes, and runny nose .

- Antinociceptive Properties : Research indicates that this compound may enhance the analgesic effects of other medications, such as pentazocine. Studies show that this compound can potentiate the antinociceptive effects of pentazocine in animal models .

- Reinforcement and Subjective Effects : In controlled studies, therapeutic doses of this compound did not produce reinforcing effects or positive mood changes in normal subjects, indicating a low potential for abuse compared to other substances .

Table 1: Summary of Biological Activities

Case Studies

- Potentiation of Analgesia : A study conducted by Yeh et al. (1985) demonstrated that this compound enhances the antinociceptive effects of pentazocine in rats. The study utilized a hot-plate technique to measure pain response at varying doses of this compound (5-20 mg/kg) and found significant increases in reaction times correlating with drug administration .

- Addiction Potential : A historical case study highlighted the misuse of this compound in combination with paregoric (known as "Blue Velvet") leading to increased addiction rates in urban areas during the 1960s. This mixture was noted for its euphoric effects but also raised concerns about health complications associated with intravenous use .

Research Findings

Recent studies have focused on understanding the interactions between this compound and other drugs. For instance, it has been shown that this compound can alter the pharmacokinetics of co-administered drugs, potentially affecting their metabolism and efficacy . Furthermore, it has been noted that while this compound possesses some central nervous system effects, these are generally mild compared to other antihistamines.

属性

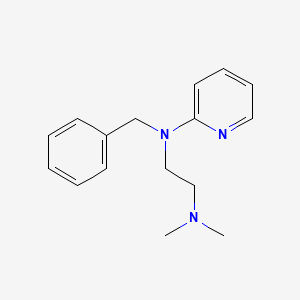

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGIAIHIAPJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1)) | |

| Record name | Tripelennamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023717 | |

| Record name | Tripelennamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tripelennamine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | Tripelennamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW OIL | |

CAS No. |

91-81-6 | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripelennamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tripelennamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripelennamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripelennamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPELENNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5ORO99TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tripelennamine exert its antihistaminic effects?

A1: this compound acts as a competitive antagonist at the histamine H1 receptor. [, ] This means it binds to the H1 receptor, blocking histamine from binding and triggering downstream effects like smooth muscle contraction and vasodilation. [, , ]

Q2: Does this compound interact with other receptor systems?

A2: While primarily known for its H1 receptor antagonism, studies suggest potential interactions with opiate receptors. [, ] Some studies even propose a potential for abuse, particularly in combination with opioids like pentazocine. [, , ] Further research is needed to fully understand these interactions.

Q3: Can this compound affect the sympathetic nervous system?

A3: this compound can indirectly influence the sympathetic nervous system. By inhibiting norepinephrine reuptake at nerve endings, it increases norepinephrine availability in the synaptic cleft. [, ] This can lead to potentiation of norepinephrine's effects on blood pressure and heart rate. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound undergoes extensive metabolism, primarily in the liver. [, ] Key metabolic pathways include N-demethylation, aromatic hydroxylation, and conjugation with glucuronic acid. [, , ]

Q5: What are the major metabolites of this compound identified in humans?

A5: Major metabolites identified include N-oxide of this compound, a quaternary ammonium N-glucuronide conjugate, and the O-glucuronide of hydroxythis compound. [, ]

Q6: Does phenobarbital pretreatment affect this compound elimination?

A6: Yes, phenobarbital pretreatment has been shown to accelerate the elimination of this compound and its metabolites. []

Q7: Does this compound interact with other drugs?

A7: this compound has shown interactions with various drugs. It can potentiate the effects of opioids like pentazocine, possibly contributing to their abuse potential. [, , ] It can also antagonize the actions of tyramine and bretylium, likely through a mechanism involving norepinephrine release and uptake. []

Q8: How does this compound influence pentazocine's effects?

A8: While this compound alone does not seem to suppress opiate withdrawal symptoms, it appears to enhance the euphoric effects of pentazocine and potentially reduce its dysphoric effects at higher doses. [, , ] This interaction might contribute to the abuse liability of the drug combination.

Q9: What are some known toxic effects of this compound?

A9: this compound can cause various adverse effects, particularly at high doses or with prolonged use. These can include drowsiness, dizziness, dry mouth, and gastrointestinal upset. [, ] In more severe cases, seizures, cardiovascular complications, and even death have been reported. [, , ]

Q10: Is there a risk of developing tolerance or dependence with this compound?

A10: While primarily known for its antihistaminic properties, there is evidence suggesting a potential for abuse and dependence with this compound, particularly when used in combination with opioids. [, , ]

Q11: Has this compound been investigated for applications beyond its antihistaminic properties?

A11: this compound's effects extend beyond histamine antagonism. Studies have investigated its potential role in influencing calcium utilization in smooth muscle contraction, [] modulating phospholipid metabolism in the brain, [] and its interaction with histamine receptors in various physiological processes. [, ]

Q12: Are there any specific bacterial strains resistant to this compound?

A12: Interestingly, certain Pseudomonas aeruginosa strains, particularly serotype O11 isolated from drug addicts, show resistance to the inhibitory effects of this compound. [] This finding suggests a potential link between drug abuse and the emergence of resistant bacterial infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。